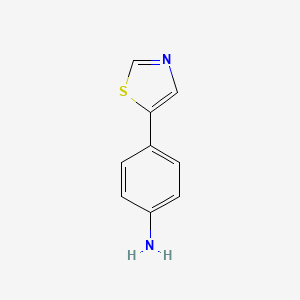

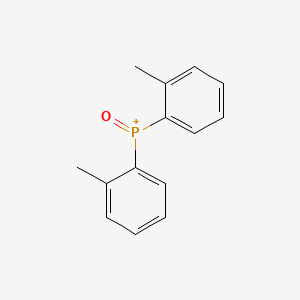

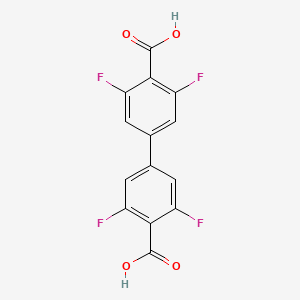

![molecular formula C48H38N12O4 B3177979 4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide CAS No. 323208-61-3](/img/structure/B3177979.png)

4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide

Vue d'ensemble

Description

The compound “4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide” is a derivative of porphyrin. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). Porphyrins are often used as catalysts and have significant roles in biological systems .

Molecular Structure Analysis

Porphyrins have a planar structure, with conjugated double bonds that create a system of delocalized π electrons. This gives them unique optical properties, such as strong absorption in the visible region of the electromagnetic spectrum .Chemical Reactions Analysis

Porphyrins can undergo a variety of chemical reactions, including metalation, oxidation, reduction, and substitution reactions at the periphery of the macrocycle . The specific reactivity of “4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide” would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a porphyrin derivative depend on its specific structure. Porphyrins generally have strong absorption in the visible region and can fluoresce. They are often colored, with the color depending on the specific structure of the molecule .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research by Younis (2011) focused on the synthesis of heterocyclic compounds through reactions involving benzohydrazide derivatives. These processes yielded compounds with potential applications in various fields, including medicinal chemistry and material science. The study demonstrates the versatility of benzohydrazide derivatives in synthesizing complex heterocyclic structures, which could be relevant to the synthesis and applications of the compound (Younis, 2011).

Enzyme Inhibition Studies

Kausar et al. (2021) explored the potential of thiophene-2-carboxamide based benzohydrazide derivatives as cholinesterase inhibitors. The study highlights the utility of such compounds in designing inhibitors for critical enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which have implications in treating diseases such as Alzheimer's. This research indicates the potential for similar compounds to be used in enzyme inhibition studies and drug development (Kausar et al., 2021).

Mécanisme D'action

Target of Action

Porphyrin-based compounds are known to interact with various biological targets, including proteins and nucleic acids, due to their ability to intercalate into biological structures .

Mode of Action

Porphyrin compounds are known to interact with their targets through non-covalent interactions, such as π-π stacking and hydrogen bonding . These interactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Porphyrin compounds are often involved in photodynamic therapy, where they generate reactive oxygen species upon light irradiation, leading to oxidative damage in target cells .

Pharmacokinetics

The bioavailability of porphyrin compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that facilitate their transport across biological membranes .

Result of Action

In the context of photodynamic therapy, porphyrin compounds can induce cell death through the generation of reactive oxygen species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the presence of light is crucial for the activation of porphyrin compounds in photodynamic therapy . Additionally, the pH and temperature of the environment can affect the stability and activity of the compound .

Safety and Hazards

The safety and hazards associated with a specific porphyrin derivative would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it.

Orientations Futures

Propriétés

IUPAC Name |

4-[10,15,20-tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N12O4/c49-57-45(61)29-9-1-25(2-10-29)41-33-17-19-35(53-33)42(26-3-11-30(12-4-26)46(62)58-50)37-21-23-39(55-37)44(28-7-15-32(16-8-28)48(64)60-52)40-24-22-38(56-40)43(36-20-18-34(41)54-36)27-5-13-31(14-6-27)47(63)59-51/h1-24,53,56H,49-52H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSRVYRNFYLZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)NN)C8=CC=C(C=C8)C(=O)NN)C=C4)C9=CC=C(C=C9)C(=O)NN)N3)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177922.png)

![4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B3177934.png)

![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-](/img/structure/B3177940.png)

![1,1'-Bis[(11bR)-3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]ferrocene](/img/structure/B3177994.png)